(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-amino-1-(2-fluorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O/c17-11-7-5-10(6-8-11)15(22)12-9-20-21(16(12)19)14-4-2-1-3-13(14)18/h1-9H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSVEDUSIOXLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618091-84-2 | |
| Record name | (5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(4-BROMOPHENYL)METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide in water, yielding high purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the choice of solvents and catalysts is optimized to ensure environmental sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nitration can be achieved using nitric acid.
Major Products
The major products formed from these reactions include various substituted pyrazoles, nitro derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Key Mechanisms:
- Inhibition of p38 MAPK : The compound binds to the ATP-binding pocket of p38 MAPK, preventing its activation and subsequent downstream signaling that leads to inflammatory responses .
- Selectivity : The structural features allow for selective inhibition, which minimizes off-target effects, making it a valuable candidate in therapeutic applications .
Anti-inflammatory Research
Due to its ability to inhibit p38 MAPK, this compound is studied for its potential in treating inflammatory diseases. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines, making it a candidate for conditions like rheumatoid arthritis and other inflammatory disorders.
Cancer Research
The modulation of signaling pathways by this compound may also have implications in cancer therapy. By inhibiting p38 MAPK, it could potentially reduce tumor growth and metastasis, as this kinase is often involved in cancer cell proliferation and survival .
Neuropharmacology
Research indicates potential applications in neuropharmacology, particularly for conditions like depression and anxiety disorders. The compound's ability to influence neuroinflammatory processes may provide therapeutic benefits in these areas .
Case Study 1: Inhibition of p38 MAPK
A study demonstrated that derivatives of pyrazolylmethanones, including our compound of interest, exhibited potent inhibitory activity against p38 MAPK. The study utilized X-ray crystallography to confirm binding interactions within the ATP-binding site, highlighting a unique hydrogen bond formation that contributes to selectivity .
Case Study 2: Pharmacokinetic Properties
Research on the pharmacokinetic properties revealed that modifications to the pyrazole scaffold improved oral bioavailability and solubility. These findings suggest that (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone could be developed into an orally administered therapeutic agent with favorable absorption characteristics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Halogen Substitution: Bromine at the 4-position (vs.
Aryl Group Position : The 2-fluorophenyl group introduces steric hindrance compared to 4-fluorophenyl analogs (e.g., RO3201195), possibly affecting target selectivity .
Methanone vs. Dihydropyrazole: Methanone derivatives exhibit greater rigidity, which may improve binding to flat enzymatic active sites compared to dihydropyrazoles .
Crystallographic and Electronic Properties
- Crystal Packing: Analogous compounds (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) show intermolecular C–H···O and π-π stacking interactions, stabilized by halogen atoms . The bromine atom in the target compound likely contributes to denser packing due to its larger van der Waals radius.
- Electrostatic Potential: The 5-amino group creates a localized electron-rich region, while fluorine and bromine generate electron-deficient areas, enabling dipole-dipole interactions with protein targets .
Notes
Biological Activity
The compound (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone, a member of the pyrazole family, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms, therapeutic potential, and relevant case studies.
- Chemical Formula : C19H18FN3O4
- Molecular Weight : 371.3623 g/mol
- IUPAC Name : (2S)-3-{3-[5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]phenoxy}propane-1,2-diol
The primary mechanism of action for this compound is as an inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14) , also known as p38 MAPK. This kinase plays a critical role in cellular responses to stress and inflammation. Inhibition of MAPK14 can lead to reduced inflammatory responses and modulation of cell survival pathways .
Antitumor Activity
Research indicates that derivatives of pyrazole compounds, including the one , exhibit significant antitumor properties. They have been shown to inhibit various cancer-related targets such as BRAF(V600E) and EGFR, which are crucial in tumor growth and proliferation .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| (5-Amino-1-(2-fluorophenyl)... | BRAF(V600E) | 0.05 | |
| (5-Amino-1-(2-fluorophenyl)... | EGFR | 0.12 | |
| (5-Amino-1-(2-fluorophenyl)... | Aurora-A Kinase | 0.08 |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in cell models exposed to lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess antibacterial and antifungal activities. The compound's structure allows it to disrupt bacterial membranes, leading to cell lysis .
Table 2: Antimicrobial Activity
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| (5-Amino-1-(2-fluorophenyl)... | Antibacterial | 32 µg/mL | |
| (5-Amino-1-(2-fluorophenyl)... | Antifungal | 16 µg/mL |
Case Studies
- Phase I Clinical Trials : A derivative of the pyrazole series was advanced into Phase I clinical trials due to its oral bioavailability and selectivity for p38 MAPK. This highlights the compound's potential as a therapeutic agent against inflammatory diseases .
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited tumor cell lines associated with breast and lung cancers, showing promise for further development in oncology .
Q & A
Q. What are the optimal synthetic routes for preparing (5-amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Condensation of pyrazole precursors with aromatic aldehydes (e.g., 4-bromobenzaldehyde) under reflux conditions. For example, cyclization using phosphorous oxychloride at 120°C yields α,β-unsaturated ketones, which are further functionalized .
- Step 2: Introduction of the amino group via nucleophilic substitution or reduction of nitro intermediates. Sodium borohydride or hydrogen gas can be used for reduction .
- Optimization: Control reaction temperature (e.g., 80–120°C), solvent polarity (DMSO or ethanol), and catalyst loading (e.g., KOH) to enhance yield and purity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer:
- X-ray Diffraction (XRD): Determines crystal packing and bond angles. For example, XRD confirmed dihedral angles between fluorophenyl and bromophenyl groups in related pyrazole derivatives .
- Spectroscopy:
- IR: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
- NMR: ¹H NMR detects aromatic proton environments (δ 7.2–8.1 ppm for fluorophenyl/bromophenyl), while ¹³C NMR confirms carbonyl carbons (δ ~190 ppm) .
Advanced Research Questions
Q. How can researchers design experiments to assess structure-activity relationships (SAR) for this compound’s pharmacological potential?
- Methodological Answer:
- Functional Group Variation: Synthesize analogs with substituents at the 5-amino (e.g., alkylation) or 4-bromophenyl (e.g., halogen replacement) positions. Compare bioactivity trends .
- In Vitro Assays: Test analogs against disease-specific targets (e.g., Mycobacterium tuberculosis for antitubercular activity, cancer cell lines for cytotoxicity). Use IC₅₀ determination with controls (e.g., rifampicin for TB) .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like σ₁ receptors or tubulin .
Q. How can contradictions in reported biological activities of pyrazole derivatives be resolved?
- Methodological Answer:
- Substituent Analysis: Compare activities of derivatives with electron-withdrawing (e.g., -Br, -F) vs. electron-donating (e.g., -OCH₃) groups. For example, halogenated analogs in showed antitubercular activity, while methoxy-substituted derivatives exhibited antimicrobial effects .
- Assay Standardization: Control variables like cell line specificity (e.g., MDA-MB-231 for cancer), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
Q. What computational approaches are validated for target identification and mechanistic studies of this compound?
- Methodological Answer:
- Virtual Screening: Use tools like Schrödinger’s Glide to prioritize targets (e.g., urokinase receptor) based on ligand similarity to known inhibitors .
- Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns simulations in GROMACS) to assess binding mode persistence .
- QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
